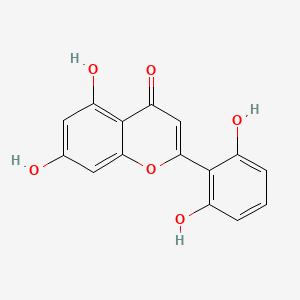

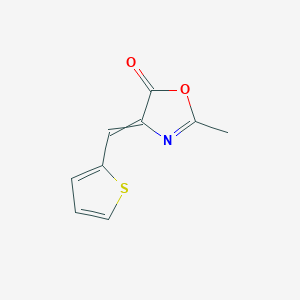

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Descripción general

Descripción

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one, or 2MTM, is an important organic compound that has a wide range of applications in the scientific community. It is a heterocyclic compound, meaning that it contains both a carbon and a non-carbon atom, in this case sulfur. 2MTM is used in many different areas of research, including but not limited to synthetic organic chemistry, biochemistry, and pharmacology.

Mecanismo De Acción

Target of Action

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one primarily targets specific enzymes or receptors involved in inflammatory and microbial processes. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, and microbial enzymes essential for bacterial survival .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. For instance, by inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain. This interaction leads to a decrease in inflammatory responses and provides antimicrobial effects by disrupting essential bacterial processes .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to reduced synthesis of prostaglandins and thromboxanes. This results in decreased inflammation, pain, and fever. Additionally, the compound’s antimicrobial action disrupts bacterial cell wall synthesis and protein production, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility and stability in the gastrointestinal tract .

Result of Action

At the molecular level, the compound’s action results in the inhibition of enzyme activity, leading to reduced production of inflammatory mediators and bacterial cell death. At the cellular level, this translates to decreased inflammation, pain relief, and antimicrobial effects, contributing to its therapeutic efficacy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic or basic environments can affect its solubility and absorption, while high temperatures may impact its stability. The presence of other drugs or food can also alter its pharmacokinetic properties, affecting its overall effectiveness .

: Information synthesized from various sources on the mechanism of action of thiophene derivatives and their pharmacological properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2MTM has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2MTM is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also relatively reactive, making it unsuitable for use in certain types of experiments. Additionally, it is a relatively volatile compound, making it unsuitable for use in certain types of experiments.

Direcciones Futuras

There are a number of potential future directions for the use of 2MTM. One potential direction is the use of 2MTM in the development of new pharmaceuticals. Additionally, 2MTM could be used in the development of new organic compounds, such as thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid. Additionally, 2MTM could be used in the development of new materials and catalysts. Finally, 2MTM could be used in the development of new biochemical and physiological studies.

Aplicaciones Científicas De Investigación

2MTM has a wide range of applications in the scientific community. It is used as a starting material in the synthesis of a variety of organic compounds, such as thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antidiabetic agents. Additionally, 2MTM has been used as a starting material for the synthesis of a variety of other organic compounds, such as thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid.

Propiedades

IUPAC Name |

2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIJNQKPASQIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CS2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327484 | |

| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83396-71-8 | |

| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

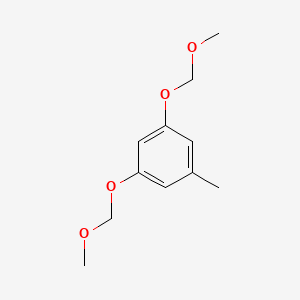

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B1660710.png)

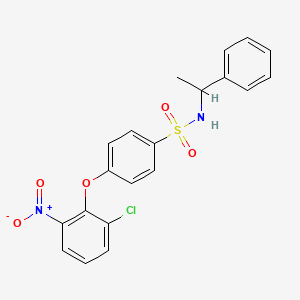

![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine](/img/structure/B1660712.png)

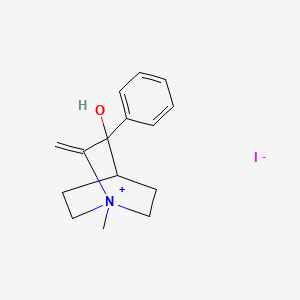

![[4-(4-Pentylcyclohexyl)phenyl]methanol](/img/structure/B1660716.png)

![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-](/img/structure/B1660724.png)